molecular formula C16H18ClNO B1385339 3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline CAS No. 1036537-11-7

3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline

Cat. No.: B1385339
CAS No.: 1036537-11-7
M. Wt: 275.77 g/mol
InChI Key: CUHDQRGRBAIJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Preparation and Synthesis

  • 3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline and similar compounds are primarily used in the synthesis of complex organic molecules. Li Wen-xiao (2010) discussed the reduction methods of halogenated aromatic amine from certain halogenated nitrobenzene, indicating the best method for preparing compounds like 3-chloro-4-methylaniline through liquid-phase hydrogenation using Raney Ni catalyst and dehalogenation inhibitor amine (Li Wen-xiao, 2010).

Chemical Properties and Reactions

  • Studies focus on understanding the chemical properties and reactions involving 3-chloro-4-methylaniline and similar compounds. For instance, Dai-xi Li (2002) investigated the key steps in the synthesis of N-(4-Chloro-3-tolyl)-N′-methylurea, involving the condensation of N-methylurea with 4-chloro-3-methylaniline, highlighting the potential for raw material recycling (Dai-xi Li, 2002).

Application in Pharmacology and Biochemistry

  • The compounds derived from this compound show potential in pharmacology and biochemistry. For example, Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition, showing significant bioactivity (Bekircan et al., 2015).

Properties

IUPAC Name

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-3-19-15-8-5-13(6-9-15)11-18-14-7-4-12(2)16(17)10-14/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHDQRGRBAIJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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